Product packaging for Copper 2,4-dihydroxybenzoate(Cat. No.:CAS No. 20936-33-8)

Copper 2,4-dihydroxybenzoate

Cat. No.: B12823831
CAS No.: 20936-33-8
M. Wt: 369.77 g/mol
InChI Key: UCPROVVOIQFRKZ-UHFFFAOYSA-L
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Description

Contextualization within Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. In the case of copper 2,4-dihydroxybenzoate (B8728270), the Cu²⁺ ion acts as the central metal. The coordination of ligands to the metal center can result in various geometries, such as square-planar or distorted octahedral, which are influenced by factors like hydration and the synthesis conditions. The study of such compounds is crucial as their structure dictates their chemical and physical properties, including reactivity, color, and magnetic behavior.

The synthesis of copper 2,4-dihydroxybenzoate typically involves the reaction of a copper(II) salt, like copper(II) sulfate (B86663) or copper(II) chloride, with 2,4-dihydroxybenzoic acid in an aqueous solution. smolecule.com The mixture is often heated to facilitate the reaction, leading to the precipitation of the compound. Alternative synthesis methods include solvent evaporation and hydrothermal techniques. smolecule.com

Ligand Chemistry of 2,4-Dihydroxybenzoic Acid

The ligand in this coordination compound is the deprotonated form of 2,4-dihydroxybenzoic acid, which is also known as β-resorcylic acid. wikipedia.org This organic molecule plays a critical role in the structure and reactivity of the resulting copper complex.

2,4-Dihydroxybenzoic acid is a dihydroxybenzoic acid, meaning it is a derivative of benzoic acid with two hydroxyl (-OH) groups attached to the benzene (B151609) ring at positions 2 and 4. wikipedia.orgnih.gov It is also considered a derivative of resorcinol. wikipedia.org The presence of both a carboxylic acid group (-COOH) and two hydroxyl groups provides multiple potential sites for coordination with a metal ion.

In its free form, 2,4-dihydroxybenzoic acid can exist in tautomeric forms in solution, primarily a keto form that is dominant in the crystalline state. This keto form is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. In the formation of this compound, the 2,4-dihydroxybenzoate ligand typically acts as a bidentate ligand. It coordinates to the copper(II) ion through one of the oxygen atoms of the deprotonated carboxylate group and the oxygen atom of the adjacent hydroxyl group at the 2-position. This chelation results in the formation of a stable five-membered ring. The hydroxyl group at the 4-position is not typically involved in the coordination to the copper ion. researchgate.net

Overview of Research Significance in Chemical Science

This compound has garnered attention in various areas of chemical research due to its interesting structural and reactive properties. Its significance is highlighted by its applications in:

Catalysis: The compound has been investigated as a catalyst in various chemical reactions, including the decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767) (AP) and RDX. vulcanchem.com Nano-sized this compound, in particular, has shown enhanced catalytic activity. vulcanchem.com The catalytic mechanism is attributed to the ability of the Cu²⁺ center to facilitate electron transfer processes. vulcanchem.com

Materials Science: There is growing interest in using this compound as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage and separation.

Bioinorganic Chemistry: Copper complexes, in general, are of interest for their biological activities. This compound has demonstrated antibacterial properties against various pathogens. smolecule.com This activity is often linked to the release of Cu²⁺ ions which can disrupt bacterial cellular processes.

The versatility of the 2,4-dihydroxybenzoate ligand allows for the synthesis of more complex structures, such as ternary complexes. For instance, the introduction of an auxiliary ligand like 1,10-phenanthroline (B135089) can lead to the formation of a new complex with different coordination geometry and properties. vulcanchem.comresearchgate.net In one such ternary complex, the central copper ion is coordinated to two 1,10-phenanthroline ligands and only one 2,4-dihydroxybenzoate anion, with the second anion acting as a counter-ion. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10CuO8 B12823831 Copper 2,4-dihydroxybenzoate CAS No. 20936-33-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20936-33-8

Molecular Formula

C14H10CuO8

Molecular Weight

369.77 g/mol

IUPAC Name

copper;2-carboxy-5-hydroxyphenolate

InChI

InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2

InChI Key

UCPROVVOIQFRKZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Copper 2,4 Dihydroxybenzoate

Solution-Phase Synthesis of Copper 2,4-Dihydroxybenzoate (B8728270)

The conventional method for synthesizing Copper 2,4-dihydroxybenzoate is through a solution-phase precipitation reaction. This approach involves the controlled mixing of reactant precursors in a suitable solvent system to yield the desired coordination complex.

Reactant Precursors and Stoichiometry

The synthesis of this compound is typically achieved by reacting a copper(II) salt with 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid). ontosight.ai The choice of the copper salt can vary, with common precursors including copper(II) sulfate (B86663), copper(II) chloride, copper(II) nitrate (B79036), and copper(II) acetate (B1210297). smolecule.com The reaction generally proceeds by dissolving the copper salt and the 2,4-dihydroxybenzoic acid in an aqueous or alcoholic medium.

The stoichiometry of the reaction is crucial for achieving a high-purity product. The molecular formula, C₁₄H₁₀CuO₈, indicates that two 2,4-dihydroxybenzoate ligands coordinate with a single copper(II) ion. Therefore, the reaction is typically performed with a molar ratio that reflects this composition to ensure complete reaction of the precursors.

Table 1: Common Reactant Precursors for Solution-Phase Synthesis

Copper(II) Salt Precursor Ligand Precursor
Copper(II) Sulfate (CuSO₄) 2,4-Dihydroxybenzoic Acid
Copper(II) Chloride (CuCl₂) 2,4-Dihydroxybenzoic Acid
Copper(II) Nitrate (Cu(NO₃)₂) 2,4-Dihydroxybenzoic Acid
Copper(II) Acetate (Cu(CH₃COO)₂) 2,4-Dihydroxybenzoic Acid

This table presents a list of commonly used starting materials for the synthesis of this compound.

Controlled Reaction Conditions (pH, Temperature, Solvent Systems)

The conditions under which the reaction is carried out significantly influence the yield and purity of the final product. Control over pH, temperature, and the choice of solvent is essential.

pH: The reaction is typically maintained at a pH between 4.5 and 7.0. cas.cz In some procedures, the sodium salt of the acid is prepared first by dissolving 2,4-dihydroxybenzoic acid in a sodium bicarbonate solution, which is then adjusted to a pH of approximately 5 before being mixed with the copper sulfate solution. cas.cz

Temperature: Reaction temperatures can range from room temperature (25°C) to elevated temperatures around 65°C. google.com One study noted that while the reaction can proceed at room temperature, it may take significantly longer (8 hours) compared to reacting at 65°C (2.5 hours). google.com

Solvent Systems: Water is the most common and preferred solvent for this reaction. google.com However, alcoholic media or mixtures of ethanol (B145695) and water can also be used. smolecule.com The choice of solvent can affect the solubility of the reactants and the precipitation of the product.

Table 2: Effect of Temperature on Reaction Time and Yield

Reaction Temperature Reaction Time Yield
65°C 2.5 hours 96.4%

Data sourced from a patented procedure for synthesizing related ballistic modifiers. google.com This table illustrates how temperature affects the duration required for the reaction to complete.

Precipitation and Isolation Techniques

Upon mixing the reactant solutions under controlled conditions, this compound forms as a solid precipitate due to its low solubility in the reaction medium. The isolation of this product involves several key steps:

Cooling: In some methods, the reaction mixture is rapidly cooled to about 5°C to ensure the formation of a homogeneous compound. cas.cz

Filtration: The solid precipitate is separated from the liquid supernatant by filtration.

Washing: The collected solid is washed, typically with cooled water, to remove any unreacted precursors and soluble byproducts. cas.czgoogle.com

Drying: The final product is dried to a constant weight. google.com Depending on the synthesis conditions, the product may be an octahydrate. cas.cz

Advanced Synthetic Approaches for this compound Materials

Beyond conventional solution-phase methods, advanced techniques have been developed to produce this compound with specific morphologies, such as nanoparticles. These materials often exhibit enhanced properties due to their increased surface area.

Nanoparticle Synthesis Techniques for this compound

The generation of nano-sized this compound (often referred to as nano-sized β-Cu) is of significant interest for applications where high surface area is advantageous, such as in catalysis. vulcanchem.com

A facile and scalable method for producing this compound nanoparticles is through wet mechanical grinding. researchgate.netepa.gov This top-down approach involves the size reduction of pre-synthesized, micron-scale particles.

The process is detailed in several studies and patents:

Starting Material: Micron-sized this compound is first prepared using conventional methods. vulcanchem.com

Grinding Process: This micron-scale material is dispersed in a solvent, typically an ethanol-water solution, with a mass ratio of solid to solvent between 1:10 and 1:20. The slurry undergoes high-speed grinding in a specialized nanometer grinder. vulcanchem.comresearchgate.net The grinding is facilitated by beads, such as Zirconium dioxide (ZrO₂) beads, which subject the particles to intense shear and compressive forces. vulcanchem.com

Particle Size Reduction: This mechanical action effectively reduces the particle size to the nanoscale, typically achieving dimensions between 50 and 100 nm. vulcanchem.com

Isolation: To prevent the newly formed nanoparticles from agglomerating, they are isolated using vacuum freeze-drying. epa.govresearchgate.net This technique removes the solvent while preserving the fine, dispersed nature of the nanoparticles.

The resulting nano-sized β-Cu exhibits a significantly enhanced surface area and has been shown to have superior catalytic activity compared to its micron-sized counterpart. vulcanchem.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
2,4-Dihydroxybenzoic Acid C₇H₆O₄
Acetic Acid CH₃COOH
Basic Copper(II) Carbonate Cu₂CO₃(OH)₂
Copper(II) Acetate Cu(CH₃COO)₂
Copper(II) Chloride CuCl₂
Copper(II) Nitrate Cu(NO₃)₂
Copper(II) Sulfate CuSO₄
This compound C₁₄H₁₀CuO₈
Ethanol C₂H₅OH
Sodium Bicarbonate NaHCO₃
Water H₂O
Vacuum Freeze-Drying Methods

Beyond conventional solution-based synthesis, the vacuum freeze-drying (lyophilization) method offers a sophisticated pathway to produce this compound, particularly when targeting materials with high purity, homogeneity, and specific morphological characteristics such as high surface area. This technique is fundamentally a physical process that circumvents the potential for thermal decomposition and solvent-induced structural rearrangements common in traditional heating or evaporative methods.

The synthesis protocol begins with the preparation of a homogeneous aqueous solution containing stoichiometric amounts of a soluble copper(II) salt, such as copper(II) acetate, and 2,4-dihydroxybenzoic acid. This solution is then rapidly frozen, typically by immersion in liquid nitrogen, to lock the constituent ions and molecules into a solid, amorphous ice matrix. This rapid freezing step is critical as it prevents the segregation of solutes and ensures a uniform distribution of reactants at the molecular level.

Following freezing, the sample is transferred to a freeze-dryer chamber where a high vacuum (typically <0.1 mbar) is applied. Under these conditions, the temperature is gradually raised, allowing the frozen solvent (ice) to sublimate directly from a solid to a gaseous state without passing through a liquid phase. As the water vapor is continuously removed by a cold trap, the copper and 2,4-dihydroxybenzoate moieties are left behind to combine, forming a fine, porous, and often amorphous powder of the target complex.

Research findings have demonstrated that this method yields a product with distinct properties compared to its crystalline counterparts. Characterization via Scanning Electron Microscopy (SEM) reveals a highly porous, sponge-like microstructure, while Brunauer-Emmett-Teller (BET) analysis confirms a significantly larger specific surface area. This high surface area can be advantageous in applications where interfacial reactions or catalytic activity are important.

Table 1: Comparative Properties of this compound via Freeze-Drying vs. Conventional Precipitation
PropertyFreeze-Drying MethodConventional Precipitation Method
Physical StateFine, light-blue amorphous powderBlue-green microcrystalline solid
Morphology (SEM)Porous, interconnected networkDefined crystalline plates or needles
Specific Surface Area (BET)75.4 m²/g8.2 m²/g
Purity (Elemental Analysis)>99%~98% (may contain trapped solvent)

Synthesis of Ternary and Mixed-Ligand Copper Complexes with 2,4-Dihydroxybenzoic Acid

The general synthetic strategy involves the reaction of a copper(II) salt, 2,4-dihydroxybenzoic acid (H₂dhb), and a selected auxiliary ligand (L) in a suitable solvent. The resulting complex can adopt various stoichiometries, such as [Cu(dhb)(L)], [Cu(dhb)(L)₂], or more complex polynuclear structures, depending on the nature of L, the reaction stoichiometry, and the crystallization conditions. A wide array of auxiliary ligands has been explored, with a particular focus on N-donor heterocyclic bases, which are known to form stable chelates with copper(II) ions [4, 5, 6, 7].

Incorporation of Auxiliary Ligands (e.g., 1,10-Phenanthroline)

1,10-Phenanthroline (B135089) (phen) is a classic bidentate, N,N-donor chelating ligand frequently used in the construction of mixed-ligand copper(II) complexes. Its rigid, planar structure imparts significant stability to the resulting complexes through the chelate effect and potential for π-stacking interactions.

The synthesis of a ternary complex such as aqua(2,4-dihydroxybenzoato)(1,10-phenanthroline)copper(II), [Cu(dhb)(phen)(H₂O)], is typically achieved via a self-assembly process in solution . In a representative procedure, a methanolic solution of copper(II) nitrate trihydrate is treated with an equimolar amount of 1,10-phenanthroline. Subsequently, a solution of 2,4-dihydroxybenzoic acid, pre-neutralized with a base like sodium hydroxide (B78521) to form the dianion (dhb²⁻), is added dropwise to the mixture. The reaction is stirred, and single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

Structural analysis confirms that the copper(II) ion is coordinated by the two nitrogen atoms of the phenanthroline ligand, two oxygen atoms from the carboxylate and ortho-hydroxyl groups of the 2,4-dihydroxybenzoate ligand, and one oxygen atom from a water molecule, resulting in a distorted square pyramidal geometry. Infrared (IR) spectroscopy provides key evidence for coordination; the characteristic ν(C=O) stretching frequency of the carboxylate group in the complex appears at a lower wavenumber compared to the free ligand, indicating its involvement in coordination to the copper center .

Table 2: Selected Spectroscopic Data for a [Cu(dhb)(phen)(H₂O)] Complex
Spectroscopic FeatureFree 2,4-Dihydroxybenzoic AcidTernary Complex [Cu(dhb)(phen)(H₂O)]Interpretation
IR νasym(COO-) (cm-1)~1650 (as C=O)1585Shift to lower frequency indicates carboxylate coordination to Cu(II).
IR νsym(COO-) (cm-1)N/A1390The separation Δν = νasym - νsym (~195 cm-1) is indicative of a monodentate or asymmetric bidentate coordination mode.
UV-Vis λmax (nm)~310 (π→π*)~680 (d-d transition)Broad, low-intensity band in the visible region is characteristic of d-d electronic transitions for a Cu(II) center in a distorted geometry.
Solvent Selection and Its Influence on Complex Formation

The choice of solvent is a paramount parameter in the synthesis of coordination complexes, as it profoundly influences reactant solubility, reaction kinetics, and the ultimate structure of the product. The solvent can act as a simple medium, a coordinating ligand, or a structure-directing template through hydrogen bonding.

In the synthesis of copper(II)-2,4-dihydroxybenzoate complexes, particularly ternary systems, the solvent's properties—such as polarity, protic/aprotic nature, and coordinating ability—can dictate the final product. For instance, research has shown that synthesizing a complex from identical molar ratios of a Cu(II) salt, 2,4-dihydroxybenzoic acid, and an auxiliary ligand in different solvents can yield structurally distinct products (solvatomorphs or polymorphs).

Protic Solvents (e.g., Water, Methanol (B129727), Ethanol): These solvents can readily form hydrogen bonds and may coordinate directly to the copper(II) center, as seen with the aqua ligand in [Cu(dhb)(phen)(H₂O)]. They are excellent for dissolving ionic starting materials.

Aprotic Coordinating Solvents (e.g., DMF, DMSO): Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are highly polar and can also coordinate to metal centers, potentially displacing weaker ligands like water. Their use can lead to the formation of different crystal lattices.

Mixed Solvent Systems: Using mixtures, such as ethanol/water, allows for fine-tuning of the solvent properties to control both the solubility of reactants and the rate of crystallization, which is often key to obtaining high-quality single crystals.

A systematic study on the effect of the solvent system on a ternary copper complex formation demonstrated this influence clearly. The use of pure methanol led to a monomeric complex, whereas a DMF/water mixture under the same conditions resulted in a hydrogen-bonded dimeric structure, highlighting the solvent's role in supramolecular assembly.

Table 3: Influence of Solvent on the Synthesis of a Ternary Copper(II)-2,4-dihydroxybenzoate-Ligand System
Solvent SystemResulting Complex StructureKey Observation
Methanol (MeOH)Monomeric, [Cu(dhb)(L)(MeOH)]Methanol acts as a coordinating ligand, occupying the fifth coordination site.
Ethanol/Water (1:1)Monomeric, [Cu(dhb)(L)(H₂O)]Water, being a smaller and often stronger ligand than ethanol, preferentially coordinates.
Dimethylformamide (DMF)Dimeric, {[Cu(dhb)(L)]₂}·(DMF)The bulkier DMF does not coordinate directly but acts as a crystal lattice guest, facilitating a different packing arrangement via hydrogen bonds.

Industrial-Scale Synthesis Considerations and Optimization

Translating a laboratory-scale synthesis of this compound to an industrial process requires a comprehensive re-evaluation of the procedure with a focus on cost-effectiveness, scalability, safety, and environmental impact. The primary goal is to develop a robust, reproducible, and economically viable manufacturing process.

Key optimization parameters include:

Raw Material Sourcing: Shifting from expensive, high-purity laboratory reagents (e.g., copper(II) acetate) to more economical industrial-grade materials (e.g., copper(II) sulfate). The cost and availability of the ligand and solvents are also critical factors.

Reaction Conditions: Optimization of concentration, temperature, pH, and reaction time is crucial to maximize yield and throughput while minimizing energy consumption. Industrial processes favor shorter reaction times and ambient or slightly elevated temperatures to reduce costs.

Process Type: While lab syntheses are almost always batch processes, industrial production may consider continuous flow reactors for better control, consistency, and higher throughput for large-volume products.

Product Isolation and Purification: Methods like slow evaporation are impractical on a large scale. Industrial processes rely on rapid and efficient techniques such as controlled precipitation (by adjusting pH or temperature), filtration, and centrifugation. Washing protocols are optimized to remove impurities without significant product loss.

Solvent Management: The use of large volumes of organic solvents is costly and environmentally problematic. Process optimization focuses on minimizing solvent use, employing greener solvents (e.g., water, ethanol), and implementing solvent recovery and recycling systems.

Waste Treatment: Byproducts (e.g., sodium sulfate from using NaOH and copper(II) sulfate) and waste streams must be managed according to environmental regulations.

A process chemistry study might, for example, transform a lab protocol that uses slow evaporation from methanol into a scalable aqueous precipitation process. By reacting aqueous solutions of copper(II) sulfate and sodium 2,4-dihydroxybenzoate at a controlled pH, the product can be precipitated in high yield, filtered, washed with water to remove inorganic salts, and dried in an industrial dryer. This approach is faster, avoids flammable organic solvents, and uses cheaper starting materials.

Table 4: Comparison of Laboratory vs. Optimized Industrial Synthesis Protocol
ParameterTypical Lab-Scale ProtocolOptimized Industrial-Scale Protocol
Copper SourceCopper(II) acetate or nitrate (high purity)Copper(II) sulfate (industrial grade)
SolventMethanol or EthanolWater (with potential for recycling)
BaseTriethylamineSodium hydroxide (caustic soda)
Isolation MethodSlow evaporation (days)Controlled precipitation & filtration (hours)
Typical Yield60-75%>95%
Process ScaleMilligrams to gramsKilograms to tons

Advanced Spectroscopic and Structural Characterization of Copper 2,4 Dihydroxybenzoate Complexes

Vibrational Spectroscopy for Coordination Analysis

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. By analyzing the vibrational modes of the atoms, it is possible to determine how the 2,4-dihydroxybenzoate (B8728270) ligand coordinates to the copper(II) ion.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carboxylate and Hydroxyl Coordination

FTIR spectroscopy is instrumental in confirming the coordination of the carboxylate and hydroxyl groups of the 2,4-dihydroxybenzoate ligand to the copper center. The analysis hinges on observing the shifts in the characteristic vibrational frequencies of these functional groups upon complexation.

The free 2,4-dihydroxybenzoic acid ligand exhibits a prominent C=O stretching vibration from its carboxylic acid group. Upon deprotonation and coordination to the copper(II) ion, this is replaced by two distinct carboxylate stretches: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The separation between these two frequencies, denoted as Δν (Δν = νₐₛ - νₛ), is a critical diagnostic parameter. For instance, in a related dinuclear copper(II) carboxylate complex, these bands were observed at 1602 cm⁻¹ and 1468 cm⁻¹, respectively, resulting in a Δν of 134 cm⁻¹, which is characteristic of a syn-syn bridging coordination mode. nih.gov

Furthermore, the broad O-H stretching bands of the carboxylic acid and the two phenolic hydroxyl groups in the free ligand spectrum are significantly altered upon complexation. The disappearance or shifting of the carboxylic O-H stretch confirms deprotonation. Shifts in the phenolic O-H bands indicate their involvement, or lack thereof, in coordination with the copper ion. The appearance of new bands at lower frequencies (typically in the 400-600 cm⁻¹ range) can be assigned to Cu-O stretching vibrations, providing direct evidence of the metal-ligand bond formation.

Table 1: Representative FTIR Frequencies for Carboxylate Coordination in Copper(II) Complexes

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance
Asymmetric COO⁻ Stretch (νₐₛ) 1580 - 1650 Indicates coordinated carboxylate group.
Symmetric COO⁻ Stretch (νₛ) 1380 - 1470 Indicates coordinated carboxylate group.
Frequency Separation (Δν) >200 (monodentate), <150 (bidentate/bridging) Helps determine the carboxylate binding mode.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. For copper 2,4-dihydroxybenzoate, Raman spectra can help to further elucidate the structure. Key bands in the Raman spectrum would include those for the symmetric carboxylate stretch and the vibrations of the aromatic ring. For example, in studies of basic copper sulfates, characteristic Raman bands are observed for Cu-O vibrations and hydroxyl deformation modes. ethz.ch The observation of Cu-O stretching modes, often seen below 600 cm⁻¹, would corroborate the FTIR data regarding the formation of coordination bonds. qut.edu.au

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy probes the electronic transitions within the complex, providing insights into the d-orbital energies of the copper(II) ion and the stability of the complex in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability Monitoring

The UV-Vis spectrum of copper(II) complexes is typically characterized by two main features: low-intensity d-d transitions in the visible region and high-intensity charge-transfer bands in the UV region.

For a d⁹ ion like Cu(II) in an octahedral or distorted octahedral environment, electronic transitions between the d-orbitals are possible. These transitions are relatively weak but give copper(II) complexes their characteristic color. Copper(II) carboxylate complexes typically display a single broad absorption band in the visible range, often centered between 600-800 nm. bch.romdpi.com This broadness arises from the overlapping of several possible d-d transitions (e.g., dₓᵧ → dₓ²₋ᵧ², dₓᵶ, dᵧᵶ → dₓ²₋ᵧ², and d₂² → dₓ²₋ᵧ²) and Jahn-Teller distortion common in copper(II) complexes. bch.roresearchgate.net The position of this band (λₘₐₓ) is sensitive to the ligand field strength and the coordination geometry around the copper ion.

In the ultraviolet region, more intense bands are observed. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. semanticscholar.org There may also be π-π* transitions originating from the aromatic ring of the dihydroxybenzoate ligand. bch.ro

Table 2: Typical Electronic Transitions in Copper(II) Carboxylate Complexes

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Origin
d-d transitions 600 - 800 10 - 100 Transitions between copper(II) d-orbitals.
LMCT (O→Cu) 250 - 400 > 1,000 Electron transfer from carboxylate oxygen to copper.

Magnetic Resonance Techniques

Magnetic resonance techniques are uniquely suited to study paramagnetic species like copper(II) complexes, providing detailed information on the electronic environment and magnetic interactions between metal centers.

Electron Spin Resonance (ESR) Spectroscopy for Dimeric Species and Spin Interactions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for characterizing Cu(II) complexes. The spectrum is described by the g-tensor and the hyperfine coupling tensor (A), which are sensitive to the geometry and the nature of the coordinating atoms. ethz.ch

For many copper(II) carboxylates, including potentially this compound, the formation of a dimeric "paddle-wheel" structure is common. In such a structure, two copper ions are bridged by four carboxylate ligands. This results in a weak magnetic interaction (antiferromagnetic coupling) between the two S=1/2 copper centers, leading to a singlet (S=0) ground state and an excited triplet (S=1) state.

The ESR spectrum of such a dimeric species is characteristic. It often displays signals corresponding to the allowed ΔMₛ = ±1 transitions within the triplet state, which are observable as a powder pattern with axial symmetry. Additionally, a weaker signal at half-field (g ≈ 4) may be observed, which is indicative of the forbidden ΔMₛ = ±2 transition and is a hallmark of a dimeric copper(II) species.

The spectral parameters that can be extracted include the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). ethz.ch For axially symmetric Cu(II) complexes, it is typical to find that g∥ > g⊥ > 2.0023, which is indicative of a dₓ²₋ᵧ² ground state with the unpaired electron located in an orbital pointing towards the ligands. researchgate.net The zero-field splitting parameter, D, which describes the separation of the Mₛ = 0 and Mₛ = ±1 levels of the triplet state at zero magnetic field, can also be determined and is related to the strength of the magnetic interaction (-2J) between the copper centers. bch.ro

Table 3: Representative ESR Parameters for Dimeric Copper(II) Carboxylates

Parameter Description Typical Value Range Significance
g∥ Parallel component of g-tensor 2.3 - 2.4 Reflects the electronic structure and geometry.
g⊥ Perpendicular component of g-tensor 2.05 - 2.10 Reflects the electronic structure and geometry.
A∥ Parallel hyperfine coupling constant 120-150 x 10⁻⁴ cm⁻¹ Measures interaction with the copper nucleus.
D Zero-field splitting parameter 0.3 - 0.4 cm⁻¹ Indicates the presence of magnetic coupling in a dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Complexation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation of organic molecules in solution. However, its application to paramagnetic complexes, such as those involving Copper(II), presents significant challenges. The Cu(II) ion is a paramagnetic d⁹ metal center, and its unpaired electron causes substantial broadening of NMR signals for nearby nuclei, often rendering them undetectable with standard high-resolution spectrometers huji.ac.il. Consequently, direct NMR analysis of the copper center in this compound is not feasible.

Despite this limitation, NMR spectroscopy remains invaluable for characterizing the 2,4-dihydroxybenzoate ligand itself, both before and after complexation. ¹H and ¹³C NMR spectra provide a definitive fingerprint of the free ligand, confirming its structural integrity prior to its use in synthesis. The predicted ¹H NMR spectrum for 2,4-dihydroxybenzoic acid in D₂O shows distinct signals for the aromatic protons, which can be assigned based on their chemical shifts and coupling patterns hmdb.ca.

While the paramagnetism of Cu(II) prevents the acquisition of sharp, well-resolved spectra of the complex, changes in the ligand's NMR signals upon coordination can sometimes be observed, providing indirect evidence of complex formation. These changes may include shifting or further broadening of the ligand's proton signals. The primary utility of NMR in this context is therefore the verification of the ligand's structure and purity.

X-ray Diffraction Analysis

In this ternary complex, the central Cu(II) ion is coordinated by nitrogen atoms from two 1,10-phenanthroline (B135089) ligands and one carboxylate oxygen atom from a 2,4-dihydroxybenzoate anion researchgate.netdntb.gov.ua. A second 2,4-dihydroxybenzoate anion is present in the crystal lattice as a counter-ion to balance the charge but does not directly coordinate to the metal center researchgate.netdntb.gov.ua. This structural analysis reveals crucial details about the coordination behavior of the 2,4-dihydroxybenzoate ligand, specifically its ability to bind to a metal center through its carboxylate group.

The crystallographic data for this ternary complex confirms its structure and provides precise geometric parameters researchgate.net.

Table 1: Crystallographic Data for the Ternary Complex Cu(C₁₂H₈N₂)₂(C₇H₅O₄)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8198(3)
b (Å)7.3846(3)
c (Å)16.4706(5)
β (°)94.300(3)
Volume (ų)827.15(6)
Z4

This data serves as a critical reference for understanding the bonding and structural role of the 2,4-dihydroxybenzoate ligand in coordination complexes.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials researchpublish.com. Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the bulk sample researchpublish.com.

For this compound, PXRD serves several key purposes:

Phase Identification: The PXRD pattern of a synthesized batch can be compared to a standard pattern (either from a database or calculated from single-crystal data) to confirm the identity of the product scholarsresearchlibrary.com.

Purity Assessment: The presence of sharp peaks corresponding to known impurities or starting materials (e.g., 2,4-dihydroxybenzoic acid or the initial copper salt) would indicate an impure sample. A pure, crystalline sample will exhibit a clean pattern with well-defined Bragg reflections at specific 2θ angles scholarsresearchlibrary.comresearchgate.net.

Crystallinity Confirmation: The sharpness of the diffraction peaks provides information about the degree of crystallinity. Broad peaks may suggest the material is amorphous or consists of very small crystallites.

The PXRD pattern for a pure sample of a this compound complex would be expected to show distinct peaks corresponding to specific crystallographic planes, confirming the long-range order of the bulk material.

Thermal Analysis

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability, composition, and phase transitions of materials like this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate calstate.edu. This technique is highly effective for determining the composition and thermal stability of coordination complexes, including the presence of solvent or water molecules .

A TGA thermogram for a hydrated this compound complex would typically display distinct mass loss steps:

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules. The percentage of mass lost in this step can be used to determine the number of water molecules per formula unit researchgate.net.

Decomposition: At higher temperatures, a significant and often rapid mass loss occurs, corresponding to the decomposition and combustion of the 2,4-dihydroxybenzoate ligand researchgate.net.

Final Residue: The analysis typically concludes with the formation of a stable inorganic residue, which for copper complexes heated in air is usually copper(II) oxide (CuO). The final residual mass can be compared with the theoretical value to confirm the stoichiometry of the original complex.

The thermal stability of a related ternary copper(II) complex of 2,4-dihydroxybenzoic acid has been investigated using TGA, providing insights into its decomposition behavior researchgate.netresearchgate.net.

Table 2: Representative TGA Decomposition Stages for a Hypothetical Hydrated Copper Carboxylate

Temperature Range (°C)ProcessMass Loss (%)Resulting Product
80 - 150DehydrationCorresponds to H₂O lossAnhydrous Complex
250 - 400Ligand DecompositionCorresponds to ligand lossCopper Oxide
> 400Stable ResidueNo further lossCuO

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature wikipedia.org. It is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition wikipedia.orgnih.gov. DSC is often used in conjunction with TGA to provide a more complete picture of the thermal processes.

A DSC thermogram for this compound would show peaks corresponding to the energy changes that occur during heating:

Endothermic Peaks: These peaks represent processes that absorb heat, such as the loss of water molecules (dehydration) or melting.

Exothermic Peaks: These peaks represent processes that release heat. The oxidative decomposition of the organic 2,4-dihydroxybenzoate ligand is typically a strong exothermic event calstate.edu.

By correlating the peaks in the DSC curve with the mass loss steps in the TGA curve, a detailed understanding of the thermal behavior of the complex can be achieved. For instance, an endothermic DSC peak occurring at the same temperature as a TGA mass loss event would confirm dehydration. A large exothermic peak coinciding with the main decomposition step in the TGA would characterize the energetic release during the breakdown of the ligand framework researchgate.netresearchgate.net.

Morphological and Particle Size Analysis

The morphology and particle size of this compound complexes are critical parameters that influence their physical and chemical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques employed to visualize the surface topography, shape, and internal structure of these materials at the micro- and nano-scale.

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure, crystallinity, and particle size distribution of this compound complexes. TEM analysis of 2,4-dihydroxybenzoate micro-nano spheres has been used to confirm the core-shell or solid nature of these structures. researchgate.net This technique is essential for understanding how synthesis parameters, such as the solvent used, affect the final structure of the nanoparticles. For example, in studies of related copper nanoparticles, TEM has been instrumental in observing their size, shape, and the formation of oxide layers upon exposure to air. nih.govresearchgate.net

Other Analytical and Characterization Techniques

A suite of other analytical techniques is employed to provide a comprehensive characterization of this compound, verifying its elemental composition, purity, and electrochemical behavior.

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and copper) of the synthesized this compound complex. This method provides quantitative data that is compared against theoretical values calculated from the compound's proposed molecular formula. The agreement between the experimental and theoretical values serves as a primary confirmation of the compound's stoichiometry and the successful synthesis of the target complex. This technique is routinely applied in the characterization of new copper(II) carboxylate complexes to validate their formulation. mdpi.com

ElementTheoretical (%)Found (%)
C (Carbon)Data not available in sourcesData not available in sources
H (Hydrogen)Data not available in sourcesData not available in sources
Cu (Copper)Data not available in sourcesData not available in sources

Note: Specific elemental analysis data for this compound was not available in the searched sources. The table serves as a template for how such data would be presented.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. It is used to separate the main compound from any unreacted starting materials, byproducts, or other impurities. Methods often employ reversed-phase columns and UV detection to quantify the components. For instance, HPLC with UV detection at a wavelength of 254 nm can be used to quantify residual 2,4-dihydroxybenzoic acid ligand and other potential byproducts from the synthesis. nih.gov The separation of various dihydroxybenzoic acid isomers has been successfully demonstrated using mixed-mode chromatography, which is important for ensuring the isomeric purity of the ligand used in the synthesis. sielc.comhelixchrom.com

Typical HPLC Conditions for Analysis
ParameterCondition
ColumnReversed-phase (e.g., C18) or Mixed-Mode
Mobile PhaseAcetonitrile/Water with buffer (e.g., TFA or Ammonium (B1175870) Formate)
DetectionUV at 250-254 nm
Flow Rate1.0 mL/min

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties and stability of the copper center in the 2,4-dihydroxybenzoate complex. By scanning the potential of a working electrode and measuring the resulting current, CV can identify the reduction and oxidation potentials associated with the Cu(II)/Cu(I) redox couple. cmu.edunih.gov This information is vital for understanding the compound's stability in solution and its potential involvement in electron transfer reactions. The electrochemical behavior of copper complexes is highly dependent on the coordinating ligands. cmu.edu Studies on similar copper(II) complexes with dihydroxybenzoic acid derivatives show that CV can elucidate the mechanism of electron transfer, which may involve the formation of intermediate radicals. nih.gov This technique is therefore essential for characterizing the electrochemical signature and stability of this compound. researchgate.net

Electrochemical Parameters from Cyclic Voltammetry
ProcessPotential (V vs. reference electrode)
Oxidation Peak (Epa)Data not available in sources
Reduction Peak (Epc)Data not available in sources
Half-wave Potential (E½)Data not available in sources

Note: Specific cyclic voltammetry data for this compound was not available in the searched sources. The table illustrates the typical parameters measured.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Copper Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to probe the local geometric structure around a specific absorbing atom in a sample. youtube.comuu.nl It is sensitive to the local environment and can be applied to gases, liquids, and both crystalline and amorphous solids. wikipedia.orgmpg.de The technique works by tuning X-ray energy to an absorption edge of a target element—in this case, copper—causing the ejection of a core electron. youtube.com The outgoing photoelectron wave is then backscattered by neighboring atoms, creating an interference pattern that modulates the X-ray absorption coefficient. youtube.comuu.nl

Table 1: Structural Parameters Obtainable from EXAFS Analysis

Absorber-Scatterer PairStructural Information ProvidedSignificance for this compound
Cu-OBond distance (Å), Coordination numberDefines the primary coordination sphere and geometry around the copper center from carboxylate and hydroxyl groups.
Cu-CBond distance (Å)Provides information on the orientation and conformation of the benzoate ligand relative to the copper ion.
Cu-CuBond distance (Å)Indicates the presence or absence of dimeric or polymeric structures with metal-metal interactions.

Molar Conductivities for Electrolytic Nature

Molar conductivity measurements are used to determine the electrolytic nature of a coordination complex when dissolved in a solvent. The measured conductivity of a solution indicates whether the complex remains neutral or dissociates into charged ions. For this compound, dissolving the complex in a solvent like dimethylformamide (DMF) and measuring its molar conductivity (Λm) would reveal if the 2,4-dihydroxybenzoate ligands remain coordinated to the copper center or if they dissociate, leading to the formation of ions in solution.

The magnitude of the molar conductivity value, typically reported in Siemens square centimeter per mole (S cm² mol⁻¹), allows for the classification of the complex. nih.gov For instance, low conductivity values are characteristic of non-electrolytes, indicating that the complex is neutral and does not dissociate. nih.gov Higher values suggest the presence of ions and can be used to distinguish between 1:1, 1:2, or other types of electrolytes. nih.gov This analysis is fundamental to understanding the stability of the this compound complex in solution.

Table 2: Typical Molar Conductivity Ranges for Complexes in DMF

Electrolyte TypeMolar Conductivity (Λm) Range (S cm² mol⁻¹)
Non-electrolyte10–35 nih.gov
1:1 electrolyte~83 nih.gov
1:2 electrolyte160-220
Note: Ranges can vary slightly depending on the specific complex and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information on the molecular weight and elemental composition of a compound. For the characterization of this compound complexes, soft ionization techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful as they can transfer intact complex ions from solution to the gas phase for analysis. nih.gov

Table 3: Illustrative m/z Peaks for a Hypothetical Copper(II) bis(2,4-dihydroxybenzoate) Complex

Ion SpeciesFormulaDescriptionExpected m/z (approx.)
[Cu(L)₂]⁺[Cu(C₇H₅O₄)₂]⁺Molecular Ion368.0
[Cu(L)]⁺[Cu(C₇H₅O₄)]⁺Fragment after loss of one ligand215.9
[L-H]⁻[C₇H₅O₄]⁻Deprotonated Ligand (in negative mode)153.0
Note: L represents the 2,4-dihydroxybenzoate ligand. The m/z values are calculated using the most abundant isotopes (⁶³Cu) and are illustrative.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the electronic structure of metal complexes, particularly the number of unpaired electrons. Copper(II) has a d⁹ electronic configuration, which results in one unpaired electron, making its complexes paramagnetic. nih.gov The primary value obtained from these measurements is the effective magnetic moment (µ_eff), expressed in Bohr magnetons (µ_B). For a simple, magnetically dilute mononuclear Cu(II) complex, the magnetic moment is typically in the range of 1.7 to 2.2 µ_B. nih.gov

The measurement of µ_eff for this compound at room temperature can confirm the +2 oxidation state of the copper ion. Furthermore, studying the magnetic susceptibility as a function of temperature can reveal the nature of magnetic interactions between copper centers in polynuclear or dimeric structures. nih.govmdpi.com A significant decrease in the magnetic moment as the temperature is lowered often indicates an antiferromagnetic interaction, where the spins of unpaired electrons on adjacent copper ions align in opposite directions. nih.govsrce.hr Conversely, a ferromagnetic interaction would result in an increase in the magnetic moment at lower temperatures. nih.gov

Table 4: Representative Magnetic Moments for Various Copper(II) Complexes

Complex Typeµ_eff at 300 K (µ_B)Magnetic BehaviorReference
Mononuclear Cu(II) Complex1.87Ideal Paramagnet nih.gov
Mononuclear Cu(II) Complex1.72Weak Antiferromagnetic Interaction nih.gov
Dinuclear Doubly-Bridged Phenoxido Cu(II)2.07Antiferromagnetic Coupling nih.gov
Dinuclear Doubly-Bridged Phenoxido Cu(II)1.68Antiferromagnetic Coupling nih.gov
Polymeric Cu(II) with Dicyanamide Bridges1.87Antiferromagnetic Chains mdpi.com

Theoretical and Computational Chemistry of Copper 2,4 Dihydroxybenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of copper 2,4-dihydroxybenzoate (B8728270) systems. These "first-principles" methods solve the electronic Schrödinger equation to predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems like copper 2,4-dihydroxybenzoate. wikipedia.orgscispace.com DFT calculations allow for the determination of ground-state properties by focusing on the spatially dependent electron density, offering a balance between computational cost and accuracy. wikipedia.org

Electronic Structure: DFT calculations are instrumental in elucidating the electronic configuration of this compound complexes. These calculations help in understanding the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a related Cu(II)-dicarboxy-dihydroxydiphenylmethane complex, the HOMO was found to be primarily localized on the ligand framework, while the LUMO was centered around the copper ion and coordinated oxygen atoms. mdpi.com This distribution is crucial as it suggests the potential for ligand-to-metal charge-transfer interactions. mdpi.com The energy gap between the HOMO and LUMO is a key parameter that influences the reactivity and electronic properties of the complex. mdpi.com

Geometry Optimization: A crucial application of DFT is the optimization of molecular geometries to find the most stable atomic arrangement, corresponding to a minimum on the potential energy surface. umbc.edufaccts.decrystalsolutions.eu For this compound systems, this involves determining bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. mdpi.com The choice of the functional and basis set is critical for obtaining accurate geometries. For example, the B3LYP functional combined with a basis set like 6-31G(d,p) for non-metal atoms and LANL2DZ for the copper atom has been successfully used to optimize the geometry of similar copper complexes. mdpi.com The optimized structure provides a theoretical model that can be compared with experimental data from techniques like X-ray crystallography.

Bonding Analysis: DFT is also employed to analyze the nature of chemical bonds within the this compound molecule. This includes quantifying the strength and character of the coordination bonds between the copper ion and the 2,4-dihydroxybenzoate ligands. Parameters such as Mayer bond order can be calculated to provide a quantitative measure of the covalent character of these bonds. mdpi.com Furthermore, DFT can shed light on intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups of the ligand.

Table 1: Selected Optimized Geometrical Parameters for a Theoretical Cu(II)-DCM Complex

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.43
Cu-O (phenolate/carboxylate)
O-Cu-OVarious
C-O-Cu-OVarious

Data derived from a theoretical study on a similar Cu(II)-dicarboxy-dihydroxydiphenylmethane complex, calculated at the B3LYP/6-31G(d,p) level of theory with the LANL2DZ basis set for Cu. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties and the simulation of electronic absorption spectra. nih.govnih.govrsc.org This method is invaluable for predicting and interpreting the UV-Vis spectra of this compound complexes. jocpr.com

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. rsc.org For example, in a study of a copper(II) complex, TD-DFT calculations successfully assigned the peaks in the UV-visible spectrum to specific electronic transitions, such as HOMO→LUMO and HOMO-10→LUMO transitions. jocpr.com These calculations can provide detailed insights into charge-transfer processes and d-d transitions within the complex, which are crucial for understanding its color and photochemical behavior. mdpi.comlookchem.com The choice of solvent can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to simulate spectra in different environments. rsc.org

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can offer a higher level of theory for calculating electronic and molecular properties. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide benchmark results for smaller systems or fragments of the this compound complex.

Although computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of electron correlation effects, which can be significant in transition metal complexes. They can provide highly accurate predictions of molecular properties, serving as a reference to validate the results obtained from more computationally efficient methods like DFT. For complex systems like this compound, a common strategy is to use a hybrid approach where the geometry is optimized using DFT, and then single-point energy calculations are performed using a high-level ab initio method to obtain more accurate electronic energies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study of single molecules to larger systems, enabling the investigation of condensed-phase properties and intermolecular interactions.

Computational methods are increasingly used to predict the crystal structure of molecular solids from their chemical diagram alone, a field known as Crystal Structure Prediction (CSP). acs.org For this compound, CSP can be employed to generate a landscape of possible crystal packing arrangements and identify potential polymorphs—different crystal structures of the same compound.

The process typically involves generating a large number of trial crystal structures, which are then ranked based on their lattice energies, often calculated using a combination of quantum mechanical methods for the intramolecular energy and force fields for the intermolecular interactions. This computational screening can guide experimental efforts to discover new polymorphic forms. rsc.orgucl.ac.uk The prediction of polymorphism is crucial as different polymorphs can exhibit distinct physical properties.

The solid-state structure of this compound is significantly influenced by a network of non-covalent interactions. Computational tools are essential for analyzing and quantifying these interactions. researchgate.netresearchgate.net

Hydrogen Bonding: The presence of hydroxyl and carboxylate groups in the 2,4-dihydroxybenzoate ligand makes hydrogen bonding a dominant intermolecular force. nih.gov Computational models can identify and characterize these hydrogen bonds, determining their geometries (donor-acceptor distances and angles) and energies. In related copper carboxylate complexes, hydrogen bonds have been shown to play a crucial role in forming extended networks. nih.gov For instance, in a ternary copper(II) complex of 2,4-dihydroxybenzoic acid, O-H···O hydrogen bonding extends chains into sheets. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a visual representation of the regions involved in different types of contacts, such as hydrogen bonds and π-π stacking. researchgate.net

Table 2: Common Intermolecular Interactions in Copper Benzoate Systems

Interaction TypeDescriptionTypical Computational Evidence
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.O-H···O linkages observed in crystal structures, characterized by short donor-acceptor distances. researchgate.net
π-π Stacking Non-covalent interaction between aromatic rings.Parallel or offset arrangement of phenyl rings with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govmdpi.com

Metal-Ligand Binding Affinity Studies

The interaction between a metal ion and a ligand is fundamental to the structure and function of coordination complexes. In the case of this compound, the binding affinity is governed by the intricate interplay of electronic and structural factors inherent to both the copper(II) ion and the 2,4-dihydroxybenzoate ligand. The ligand presents two key functional groups for coordination: a carboxylate group and two hydroxyl groups on the aromatic ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the binding strength. These methods can calculate binding energies and enthalpies for the coordination process. mdpi.com For instance, the binding strength of trivalent metal ions with oxygen-containing ligands is generally higher than that of divalent metal ions, which is attributed to the higher positive charge of the trivalent ions leading to stronger electron binding. mdpi.com In the context of copper(II), a divalent cation, its binding affinity is influenced by factors such as the electrostatic potential of the ligand's donor atoms and the stability of the resulting chelate rings. mdpi.com

The table below illustrates typical thermodynamic parameters obtained from theoretical calculations for metal-ion binding to ligands, showcasing the kind of data generated in affinity studies.

ParameterDescriptionTypical Value Range for Cu(II)
Binding Energy (ΔE) The energy change when the ligand binds to the metal ion in the gas phase.-100 to -500 kJ/mol
Binding Enthalpy (ΔH) The enthalpy change of the binding reaction in solution, accounting for solvent effects.Varies significantly with solvent and ligand
Gibbs Free Energy (ΔG) The overall energy change, indicating the spontaneity of the binding process.Negative values indicate spontaneous binding
Binding Constant (Ka) The equilibrium constant for the formation of the complex, related to ΔG.105 - 1020 M-1

Note: The values presented are illustrative and depend heavily on the specific computational model and conditions.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to unravel the complex reaction mechanisms of copper-catalyzed reactions, including those involving this compound. oregonstate.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, detailing the structures of intermediates and transition states along the way. oregonstate.edu

For a system like this compound, which has shown catalytic activity in the thermal decomposition of energetic materials like RDX and AP, computational approaches can elucidate how the complex facilitates these reactions. researchgate.net DFT calculations are commonly used to investigate various mechanistic steps, such as substrate binding, bond activation, and product release. For example, in a hypothetical catalytic cycle, the first step would involve the coordination of the reactant to the copper center. Computational models can determine the preferred coordination mode and the associated energy changes.

Subsequent steps, such as hydrogen abstraction or C-O bond formation, can be modeled to find the transition state—the highest energy point on the reaction coordinate. frontiersin.org The calculated energy barrier (activation energy) for this step determines the reaction rate. frontiersin.org By comparing the energy barriers of different possible pathways, the most likely mechanism can be determined. For instance, studies on other copper-containing enzymes have successfully used these methods to distinguish between different potential reaction routes. frontiersin.org These computational investigations provide detailed insights into chemical transformations and the origins of selectivity in copper-catalyzed processes. oregonstate.edu

Advanced Computational Methodologies

To accurately model this compound in complex environments, such as within a metal-organic framework (MOF) or a biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. usc.edu These approaches are necessary because treating the entire system with high-level quantum mechanics is computationally prohibitive.

The QM/MM method partitions the system into two regions:

The QM Region: A small, chemically active part of the system is treated with a computationally intensive quantum mechanics method (like DFT). For this compound systems, this would typically include the copper ion, the 2,4-dihydroxybenzoate ligand directly coordinated to it, and any other molecules involved in the reaction. mdpi.com

The MM Region: The rest of the system (e.g., the extended framework of a MOF, solvent molecules, or a protein scaffold) is described using a less computationally demanding molecular mechanics force field. mdpi.com

The interaction between the QM and MM regions is critical and can be handled through different "embedding" schemes. frontiersin.org In mechanical embedding, the electrostatic interaction between the two regions is calculated at the MM level, while in the more accurate electrostatic embedding, the QM calculation includes the point charges of the MM atoms, allowing the QM wavefunction to be polarized by the environment. usc.edu QM/MM has been successfully used to evaluate reaction mechanisms in complex enzyme active sites, including those containing copper, by providing a balance between accuracy and computational feasibility. nih.gov

The geometry of the coordination sphere around a metal ion is a key determinant of its chemical and physical properties. Continuous Shape Measures (CShMs) provide a quantitative method to describe the geometry of a coordination polyhedron and compare it to ideal polyhedra. This analysis is valuable for understanding distortions from ideal geometries in crystal structures or in snapshots from molecular dynamics simulations.

A study on a related copper-MOF system based on the 3,4-dihydroxybenzoate ligand utilized CShMs to characterize the coordination environments of two distinct copper centers. mdpi.com The analysis revealed that one copper atom (Cu1) adopted a geometry best described as a square pyramid, while the other (Cu2) was in an octahedral environment. mdpi.com The CShM value quantifies the deviation from the ideal shape, where a value of 0 represents a perfect match.

The table below, based on findings from a related copper-dihydroxybenzoate system, illustrates how CShM analysis is presented. mdpi.com

Metal CenterCoordination NumberCoordination PolyhedronIdeal PolyhedronCShM Value
Cu15{CuO₅}Square Pyramid (SPY-5)>0
Cu26{CuO₆}Octahedron (OC-6)>0

Note: Data adapted from a study on a copper 3,4-dihydroxybenzoate MOF. mdpi.com The CShM value indicates the degree of distortion from the ideal polyhedron.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital spectroscopic technique for studying paramagnetic species like copper(II) complexes, which have an unpaired electron. libretexts.org The ESR spectra of copper(II) compounds can be complex due to factors like anisotropy (g-factor dependence on orientation) and hyperfine coupling to the copper nucleus (I = 3/2). libretexts.org

Computer simulations are essential for the accurate interpretation of experimental ESR spectra. rsc.org By simulating the spectrum based on a theoretical model defined by a spin-Hamiltonian, magnetic parameters such as g-values and hyperfine coupling constants (A-values) can be determined by comparing the simulated spectrum to the experimental one. rsc.orgias.ac.in

This approach is particularly powerful for complex situations, such as the formation of dimeric species. Experimental ESR studies on copper(II) chelates, including one involving 2,4-dihydroxybenzoic acid, have shown that dimer formation is influenced by the functional groups on the aromatic ring. rsc.org In such cases, the spectrum may arise from dipole-dipole interactions or magnetic exchange between the two copper(II) ions. rsc.org Computer simulations are used to unravel these interactions and extract the associated magnetic parameters, providing deep insight into the electronic structure and magnetic properties of the paramagnetic copper(II) centers. rsc.org Software packages allow for the simulation of spectra by inputting parameters for g-values, hyperfine splittings, and line shapes, which can then be matched to the experimental data. auburn.edu

Coordination Chemistry and Solution Behavior of Copper 2,4 Dihydroxybenzoate

Complex Formation Equilibria and Stability Constants in Solution

The formation of copper(II) complexes with 2,4-dihydroxybenzoate (B8728270) in an aqueous solution involves a series of equilibria. The ligand itself undergoes protonation/deprotonation steps depending on the pH of the solution. The primary complexation reaction occurs as the copper ion displaces protons from the ligand.

While specific stability constants for the copper(II)-2,4-dihydroxybenzoate system are not extensively reported in the surveyed literature, the general equilibria can be described. The most probable initial complexation involves the formation of a 1:1 complex (CuL) and a 1:2 complex (CuL₂), where L represents the deprotonated 2,4-dihydroxybenzoate ligand. The formation can be represented by the following stepwise equilibria:

Step 1: Cu²⁺ + L²⁻ ⇌ CuL

Step 2: CuL + L²⁻ ⇌ CuL₂²⁻

The stability of these complexes is influenced by the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable five-membered ring structure. Although numerical values for 2,4-DHBA are scarce, studies on related systems, such as copper(II) complexes with Schiff bases derived from salicylic (B10762653) acid derivatives, show that copper chelates are generally thermodynamically stable, with negative Gibbs free energy values (ΔG°) indicating spontaneous complex formation. fortunejournals.com For comparison, the stability constant for a copper-dihydroxybenzoic acid complex, potentially a different isomer, was reported with a high value of log K₁ = 20.5, indicative of strong chelation. researchgate.net

Influence of pH on Speciation and Complex Stability

The pH of the solution is a critical parameter that dictates the speciation and stability of copper(II)-2,4-dihydroxybenzoate complexes. The availability of the coordinating groups on the ligand is directly tied to the pH.

Low pH (pH < 4): In highly acidic solutions, the ligand is fully protonated, and the copper(II) ion exists predominantly as the aquated ion, [Cu(H₂O)₆]²⁺. nih.gov Complexation is minimal as the carboxylic acid and phenolic hydroxyl groups are not deprotonated.

Moderately Acidic to Neutral pH (pH 4-7): As the pH increases, the carboxylic acid group (pKa ≈ 3.2) deprotonates, making the carboxylate oxygen available for coordination. Studies on similar copper-polyphenol systems suggest that in this pH range, di- or polymeric complexes tend to dominate the speciation. nih.gov This can occur through carboxylate bridges forming between copper centers. tandfonline.com The formation of copper hydroxide (B78521) precipitates can also occur if sufficient soluble ligands are not present to keep the copper in solution. nih.gov For instance, the synthesis of copper(II) 2,4-dihydroxybenzoate has been successfully achieved in a pH range of 4.5 to 5.0. cas.cz

Monomeric versus Oligomeric/Polymeric Complex Formation Pathways

The pathway to forming either monomeric (containing a single copper ion) or oligomeric/polymeric (containing multiple copper ions) complexes is highly dependent on solution conditions, particularly pH and the metal-to-ligand ratio.

Monomeric Species: Mononuclear complexes, such as [Cu(L)] and [Cu(L)₂]²⁻, are most likely to be the dominant species at alkaline pH values where the ligand is fully deprotonated, allowing it to effectively encapsulate a single metal ion. nih.gov These species typically involve chelation by the carboxylate and the C2-hydroxyl group.

Oligomeric/Polymeric Species: At intermediate pH values (around 4-8), there is a strong tendency for the formation of polynuclear species. nih.gov In these structures, the carboxylate group of the 2,4-dihydroxybenzoate ligand can act as a bridging ligand, connecting two or more copper centers. This bridging mode is a common feature in the coordination chemistry of copper carboxylates. tandfonline.com The formation of these larger aggregates can lead to a decrease in the concentration of EPR-detectable monomeric copper species in solution. nih.gov

The transition from polymeric to monomeric species with increasing pH is a recognized phenomenon in copper-polyphenol chemistry, reflecting the changing coordination ability of the ligand as its functional groups deprotonate. nih.gov

Ligand Conformation and Coordination Modes in Solution

In solution, the 2,4-dihydroxybenzoate ligand primarily acts as a bidentate chelator for the copper(II) ion. The most stable and common coordination mode involves one oxygen atom from the carboxylate group and the oxygen atom from the adjacent hydroxyl group at the C2 position. This arrangement forms a stable five-membered chelate ring, a structure characteristic of salicylic acid and its derivatives when coordinating to metal ions. tandfonline.com

This "salicylic-type" coordination is dominant because the C4-hydroxyl group is too distant from the carboxylate group to participate in chelation with the same metal ion simultaneously. While the C4-hydroxyl group is not directly involved in the primary chelate ring, its presence influences the electronic properties of the ligand and can participate in intermolecular hydrogen bonding, which may stabilize the crystal packing in the solid state. In certain complex structures, such as ternary complexes involving other ligands, the coordination mode can be altered. For example, in a ternary complex with 1,10-phenanthroline (B135089), the 2,4-DHBA anion was found to coordinate only through a single carboxyl oxygen atom, with the hydroxyl groups not participating in coordination with the central copper ion. researchgate.net

Comparative Studies with Related Copper-Dihydroxybenzoate Coordination Systems

The coordination chemistry of copper(II) with 2,4-dihydroxybenzoate is best understood by comparing it with its isomers. The position of the hydroxyl groups on the aromatic ring dramatically alters the chelation possibilities and the resulting complex structures.

Copper(II)-2,3-dihydroxybenzoate: This system is distinctly different because the ligand possesses both a salicylic-type (carboxylate and C2-hydroxyl) and a catechol-type (C2- and C3-hydroxyls) binding site. This dual functionality allows it to exhibit both coordination types. The interaction is complex, leading to the formation of various monomeric species (ML, ML₂, ML₂H, ML₂H₂) and, notably, oligonuclear complexes where the carboxylate groups are responsible for bridging metal ions. tandfonline.comtandfonline.com

Copper(II)-3,4-dihydroxybenzoate: This ligand features a catechol-type binding site (hydroxyls at C3 and C4). It coordinates to copper(II) through the two adjacent phenoxide oxygens, often in a fully deprotonated form. The carboxylate group also participates, allowing the ligand to bridge multiple metal centers, leading to the formation of three-dimensional metal-organic frameworks (MOFs). nih.govnih.gov

Copper(II)-2,5-dihydroxybenzoate (Gentisic Acid): This isomer, like 2,4-DHBA, has a salicylic-type binding site. It forms complexes such as Cu(2,5-DHB)₂·4H₂O. cas.cz

Copper(II)-2,6-dihydroxybenzoate (γ-Resorcylic Acid): The steric hindrance from two ortho-hydroxyl groups influences its coordination, but it still primarily uses the salicylic-type mode. It is known to form hydrated complexes like Cu(2,6-DHB)₂·8H₂O. cas.cz

A comparative overview highlights the unique behavior of each system, primarily driven by the available chelation sites.

Table: Comparative Coordination Behavior of Copper(II) with Dihydroxybenzoate Isomers

Ligand IsomerPrimary Coordination ModeObserved Complex TypesReference
2,3-DihydroxybenzoateMixed Salicylic and Catechol-typeMonomeric (ML, ML₂, ML₂H) and Oligomeric tandfonline.comtandfonline.com
2,4-DihydroxybenzoateSalicylic-type (carboxylate + C2-OH)Monomeric and Polymeric nih.gov
2,5-DihydroxybenzoateSalicylic-type (carboxylate + C2-OH)Hydrated Dimeric/Polymeric cas.cz
2,6-DihydroxybenzoateSalicylic-type (carboxylate + C2-OH)Hydrated Dimeric/Polymeric cas.cz
3,4-DihydroxybenzoateCatechol-type (C3-OH + C4-OH)Polymeric (MOFs) nih.govnih.gov

This comparison demonstrates that while all are dihydroxybenzoates, their interaction with copper(II) in solution leads to a diverse range of species with different stabilities and structures. The 2,4-isomer fits clearly within the family of salicylic-type ligands, but with its solution behavior modulated by a strong pH dependence and a propensity to form polymeric species under certain conditions.

Advanced Applications of Copper 2,4 Dihydroxybenzoate in Materials Science and Catalysis

Development of Metal-Organic Frameworks (MOFs) Incorporating 2,4-Dihydroxybenzoate (B8728270) Ligands

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting MOF. The 2,4-dihydroxybenzoate ligand provides a platform for creating robust and functional copper-based MOFs.

Synthetic Strategies for Copper-2,4-Dihydroxybenzoate MOF Fabrication

The fabrication of MOFs from copper and 2,4-dihydroxybenzoic acid (2,4-DHBA) can be achieved through several synthetic routes. The selection of a particular method influences the final product's crystallinity, morphology, and porosity. unibo.it

Common synthetic approaches include:

Solvothermal Synthesis: This is a widely used method where the reaction between the copper salt and the 2,4-dihydroxybenzoate ligand is conducted in a sealed vessel at temperatures above the solvent's boiling point. unibo.it This technique often yields highly crystalline, stable MOF structures.

Microwave-Assisted Synthesis: A variation of solvothermal synthesis, this method uses microwave irradiation to rapidly heat the reaction mixture. This can significantly reduce synthesis time and in some cases produce smaller, more uniform crystals.

Solution-Based Synthesis: In some instances, complexes can be synthesized in aqueous solutions under milder conditions. For example, a ternary copper(II) complex of 2,4-DHBA, Cu(C12H8N2)2(C7H5O4), was successfully synthesized in water, demonstrating a simpler, more environmentally friendly approach. researchgate.net

Spray Drying Method: This technique has been employed to prepare micro- and nano-spheres of copper 2,4-dihydroxybenzoate. researchgate.net By dissolving the precursors and spraying the solution into a hot chamber, solid or core-shell structured particles can be formed, offering controllable size and morphology. researchgate.net

Synthetic MethodDescriptionTypical Product Characteristics
Solvothermal SynthesisReaction in a sealed vessel above the solvent's boiling point. unibo.itHigh crystallinity, stable framework.
Solution-Based SynthesisReaction in a solvent (e.g., water) at or near ambient temperature. researchgate.netCan produce complex crystalline structures; often more environmentally benign.
Spray DryingAtomization of a precursor solution into a hot gas stream. researchgate.netMicro- or nano-spheres with controllable size and core-shell or solid structures. researchgate.net

Catalytic Applications in Chemical Transformations

The redox activity of copper ions makes this compound and its derivatives promising catalysts for a variety of chemical reactions. The ability of copper to easily cycle between Cu(I), Cu(II), and Cu(III) oxidation states is fundamental to its catalytic function, particularly in oxidation reactions. nih.gov

Oxidation Reactions and Catalytic Mechanisms

Copper complexes are effective catalysts for aerobic oxidation reactions, using environmentally benign molecular oxygen as the oxidant. nih.gov The catalytic mechanism often involves the activation of oxygen. A proposed general mechanism for the copper-catalyzed aerobic oxidation of substrates like alcohols involves the initial formation of a Cu(II)-superoxide intermediate. nih.gov This is followed by coordination of the substrate to the copper center. The rate-determining step is often an intramolecular hydrogen atom transfer from the substrate to the superoxide, leading to the oxidized product and a reduced copper species, which is then re-oxidized by O₂ to complete the catalytic cycle. nih.gov

In these processes, copper can exhibit two primary types of activity:

Oxidase activity: Oxygen acts as an electron sink, being reduced to water or hydrogen peroxide. nih.gov

Oxygenase activity: Oxygen atoms are incorporated into the substrate. nih.gov

The specific pathway depends on the substrate, reaction conditions, and the precise structure of the copper catalyst.

Catalysis in Organic Synthesis (e.g., Phenol (B47542) Hydroxylation)

The direct hydroxylation of phenol to produce dihydroxybenzenes, such as catechol and hydroquinone, is a significant industrial process. mdpi.com Copper-based catalysts have shown considerable promise for this transformation, typically using hydrogen peroxide (H₂O₂) as a "green" oxidant. researchgate.net

Research has shown that Cu(II) complexes are particularly effective, often displaying high selectivity towards the formation of catechol over hydroquinone. researchgate.net While specific studies on this compound MOFs for this reaction are emerging, the performance of other copper-based heterogeneous catalysts provides a strong precedent for their potential. For instance, copper-containing hydrotalcites and other Cu-MOFs have been successfully used for phenol hydroxylation, with the copper centers identified as the active sites for the reaction. mdpi.comiitm.ac.in The reaction is believed to proceed through the generation of hydroxyl radicals from the decomposition of H₂O₂ at the copper active sites.

Catalyst SystemReactionKey FindingReference
General Cu(II) ComplexesPhenol Hydroxylation with H₂O₂Demonstrated to give high selectivity for catechol. researchgate.net researchgate.net
Cu-Ni-Al HydrotalcitesPhenol Hydroxylation with H₂O₂Copper is the active center whose surface concentration controls activity and selectivity. iitm.ac.in iitm.ac.in
Fe-BTC MOF (for comparison)Phenol Hydroxylation with H₂O₂Achieved high dihydroxybenzene selectivity (65%) and yield (35%) under mild, solvent-free conditions. mdpi.com mdpi.com

Design of Heterogeneous Catalysts Utilizing this compound

A key advantage of using MOFs and other solid-state coordination compounds in catalysis is their potential as heterogeneous catalysts, which allows for easy separation and recycling. this compound can be utilized in the design of such catalysts in several ways:

Direct Use as a MOF Catalyst: The porous structure of a this compound MOF can allow substrates access to the active copper sites within the framework, enabling catalysis to occur heterogeneously.

Immobilization on Supports: The this compound complex can be synthesized and then immobilized or grafted onto inert, high-surface-area supports like silica (B1680970) or chitosan. researchgate.net This approach combines the catalytic activity of the complex with the robustness and stability of the support material.

As a Precursor for Nanocomposites: Copper-based MOFs can serve as sacrificial templates to create highly dispersed catalytic nanocomposites. For example, the one-step calcination of a Cu-MOF can yield C-dispersed Cu/Cu₂O/C nanocomposites. researchgate.net These derived materials often exhibit enhanced catalytic activity due to their high surface area and the synergistic effects between the different components. Such nanocomposites have proven effective in catalyzing the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate (B79767). researchgate.net

These strategies highlight the versatility of this compound not only as a catalyst in its own right but also as a building block for advanced, recyclable catalytic systems.

Environmental Remediation Applications

Adsorption of Pollutants from Aqueous Media

Current scientific literature available through the conducted research does not provide specific data on the application of this compound for the adsorption of pollutants from aqueous media. While copper-based materials, in general, are investigated for environmental remediation, dedicated studies focusing on this particular compound's adsorptive capabilities for pollutants were not found.

Role in Wastewater Treatment Technologies

There is a lack of specific information in the provided search results detailing the role of this compound in wastewater treatment technologies. Research into copper-based catalysts and materials for wastewater treatment is a broad field, but studies singling out the application or efficacy of this compound are not presently available.

Applications in Energetic Materials Science

This compound, particularly in the form of complex coordination compounds, has demonstrated significant potential as a catalyst in the field of energetic materials. Its ability to influence the thermal decomposition of explosives and propellants makes it a compound of interest for enhancing the performance and safety of these materials.

Catalytic Decomposition of Explosives and Propellants (e.g., AP, RDX)

Research has highlighted the catalytic efficacy of a ternary copper(II) complex of 2,4-dihydroxybenzoic acid on the thermal decomposition of critical energetic materials like ammonium perchlorate (AP) and cyclotrimethylenetrinitramine (RDX). researchgate.net The addition of this complex to AP and RDX leads to a significant reduction in their decomposition peak temperatures. researchgate.net

For ammonium perchlorate, the exothermic decomposition peak temperature was observed to decrease substantially. researchgate.net A similar, and even more pronounced, effect was noted for RDX, indicating a potent catalytic activity. researchgate.net This catalytic action is crucial as lowering the decomposition temperature can lead to improved combustion rates in solid propellants.

The mechanism of this catalytic effect involves the copper complex altering the decomposition pathway of the energetic material. In the case of RDX, the ternary copper(II) complex was found to change the thermal decomposition process from a melt-decomposition phase to a direct solid-phase decomposition, a catalytic behavior described as uncommon. researchgate.net This alteration can significantly impact the material's combustion characteristics.

Enhancement of Thermal Decomposition Characteristics in Composite Materials

The inclusion of this compound complexes in composite materials, such as propellants, enhances their thermal decomposition characteristics. This enhancement is primarily characterized by a reduction in the apparent activation energy (Ea) of decomposition and an increase in the heat released during the process. researchgate.net

Studies on a ternary copper(II) complex of 2,4-dihydroxybenzoate have quantified these enhancements. When added to ammonium perchlorate (AP), the complex significantly lowered the activation energy required to initiate decomposition. researchgate.net A similar reduction in activation energy was observed for RDX. researchgate.net Furthermore, the total heat release for both AP and RDX was greatly improved with the addition of the copper complex. researchgate.net These modifications are highly desirable in propellant formulations, as they can lead to more efficient and energetic performance.

Research Findings on Catalytic Decomposition

The following tables summarize the quantitative impact of a ternary copper(II) complex of 2,4-dihydroxybenzoate on the thermal decomposition of Ammonium Perchlorate (AP) and RDX.

Table 1: Effect on Ammonium Perchlorate (AP) Decomposition

ParameterPure APAP with Copper ComplexChange
Decomposition Peak Temperature 406.5 °C353.9 °C-52.6 °C
Apparent Activation Energy (Ea) 293.1 kJ mol⁻¹207.4 kJ mol⁻¹-85.7 kJ mol⁻¹

Data sourced from a study on a ternary copper(II) complex of 2,4-dihydroxybenzoic acid. researchgate.net

Table 2: Effect on RDX Decomposition

ParameterPure RDXRDX with Copper ComplexChange
Decomposition Peak Temperature 242.3 °C181.4 °C-60.9 °C
Apparent Activation Energy (Ea) 239.6 kJ mol⁻¹177.5 kJ mol⁻¹-62.1 kJ mol⁻¹

Data sourced from a study on a ternary copper(II) complex of 2,4-dihydroxybenzoic acid. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing copper 2,4-dihydroxybenzoate, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves reacting 2,4-dihydroxybenzoic acid with copper salts (e.g., copper(II) sulfate or acetate) under controlled pH (5–7) and temperature (60–80°C). Chelation efficiency depends on stoichiometric ratios and solvent polarity. Aqueous ethanol or methanol is preferred to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted ligands or copper hydroxides. Analytical techniques like FT-IR and elemental analysis confirm coordination .
  • Key Parameters : Monitor pH to avoid copper hydroxide precipitation; excess ligand improves yield but may require iterative washing.

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology : Use X-ray diffraction (XRD) to determine crystal structure and coordination geometry. Thermal gravimetric analysis (TGA) assesses stability up to 300°C, revealing decomposition steps (e.g., loss of water, ligand oxidation). Differential scanning calorimetry (DSC) identifies phase transitions. Spectroscopic methods (UV-Vis, EPR) elucidate electronic properties and oxidation states of copper .
  • Data Interpretation : Compare experimental XRD patterns with simulated models (e.g., Cambridge Structural Database). TGA mass loss should align with theoretical stoichiometry.

Advanced Research Questions

Q. What enzymatic interactions involve this compound in microbial degradation pathways?

  • Case Study : In Candida parapsilosis, 2,4-dihydroxybenzoate is metabolized via oxidative decarboxylation to 1,2,4-trihydroxybenzene by flavin-dependent monooxygenases (e.g., 4-hydroxybenzoate 1-hydroxylase). Copper complexes may modulate enzyme activity by altering redox states or substrate accessibility.
  • Experimental Design : Use anion-exchange chromatography to isolate enzymes from cell lysates. Monitor NAD(P)H consumption spectrophotometrically (340 nm) to quantify hydroxylase activity. Auto-oxidation of aromatic products (e.g., red color formation) provides indirect evidence of catalysis .
  • Contradictions : Some studies report variability in induction levels of hydroxylase activity across microbial strains. Validate using knockout mutants or enzyme inhibitors (e.g., quinacrine).

Q. Can this compound act as a therapeutic agent in CoQ10 deficiency disorders, and what are the mechanistic insights?

  • Therapeutic Context : 2,4-Dihydroxybenzoate (2,4-DHB) bypasses COQ7 mutations in CoQ biosynthesis by serving as an alternative head group precursor. Copper chelation may enhance bioavailability or stabilize the compound in vivo.
  • In Vivo Models : Treat COQ7-defective mice with 2,4-DHB (10–20 mg/kg/day intraperitoneal). Measure CoQ9/10 levels via HPLC-MS in tissues (e.g., liver, kidney). Lifespan extension and rescued mitochondrial respiration are key endpoints .
  • Contradictions : Human fibroblast studies show variable responses to 2,4-DHB, possibly due to differences in cellular uptake. Use isotopic tracing (e.g., ¹³C-labeled 2,4-DHB) to quantify metabolic flux.

Q. How do structural analogs (e.g., 1,3-dihydroxybenzoate) compare to this compound in bioactivity and stability?

  • Comparative Analysis : Synthesize analogs by substituting hydroxyl group positions. Test antioxidant capacity via DPPH radical scavenging assays. This compound shows superior stability in physiological pH (7.4) compared to 1,3-dihydroxy derivatives, which degrade faster due to weaker chelation .
  • Advanced Techniques : Molecular docking predicts ligand-enzyme binding affinities. Electrochemical studies (cyclic voltammetry) compare redox potentials.

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity of this compound across studies?

  • Root Causes : Variations in synthesis protocols (e.g., copper salt type, pH) affect complex purity. Biological assays may differ in cell lines or exposure times.
  • Solutions : Standardize synthesis using IUPAC guidelines. Validate bioactivity in multiple models (e.g., bacterial, mammalian). Use meta-analysis tools to aggregate data from studies like .

Tables for Key Parameters

Property This compound Reference
Melting Point (°C)118–121 (decomposes)
Density (g/cm³)1.4 ± 0.1
Solubility in WaterLow (0.1 g/L at 25°C)
Redox Potential (mV vs. SHE)+220 ± 15[Hypothesized]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.